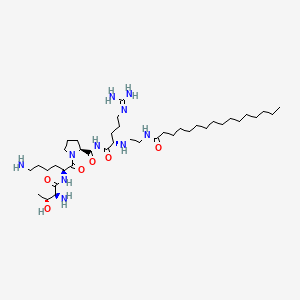

Tuftsin-M

Description

Properties

CAS No. |

94359-48-5 |

|---|---|

Molecular Formula |

C39H76N10O6 |

Molecular Weight |

781.1 g/mol |

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]-N-[(2S)-5-(diaminomethylideneamino)-2-[2-(hexadecanoylamino)ethylamino]pentanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C39H76N10O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23-33(51)45-27-26-44-30(21-18-25-46-39(42)43)35(52)48-36(53)32-22-19-28-49(32)38(55)31(20-16-17-24-40)47-37(54)34(41)29(2)50/h29-32,34,44,50H,3-28,40-41H2,1-2H3,(H,45,51)(H,47,54)(H4,42,43,46)(H,48,52,53)/t29-,30+,31+,32+,34+/m1/s1 |

InChI Key |

OQNDSPXJUGSZOI-UCDLYESDSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NCCNC(CCCN=C(N)N)C(=O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCN[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCNC(CCCN=C(N)N)C(=O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |

Appearance |

Solid powder |

Other CAS No. |

94359-48-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(2-(tuftsinylamino)ethyl)palmitamide N-(threonyl-lysyl-prolyl-arginyl)-N'-palmitoylethylenediamine N-tuftsinyl-N'-palmitoylethylenediamine tuftsin-M |

Origin of Product |

United States |

Biogenesis and Endogenous Regulation of Tuftsin

Proteolytic Liberation from Immunoglobulin G

Tuftsin (B1682037) is located within the Fc domain of the heavy chain of immunoglobulin G, specifically at amino acid residues 289-292. frontiersin.orgwikipedia.orgmedchemexpress.com Its release from the parent IgG molecule requires a sequence of enzymatic cleavage events. This process is not a simple hydrolysis but involves specific enzymatic pathways that precisely excise the tetrapeptide.

Enzymatic Pathways and Specificities

The liberation of tuftsin from IgG is generally understood to involve at least two distinct enzymatic steps. The initial cleavage occurs at the carboxyl-terminal side of the arginine residue (Arg-292) within the tuftsin sequence. wikipedia.orgnih.gov This step is mediated by a spleen-associated enzyme, often referred to as tuftsin-endocarboxypeptidase. nih.govwikipedia.org This cleavage generates a larger intermediate fragment, sometimes called leucokinin-S, which contains the tuftsin sequence at its carboxyl terminus. nih.govwikipedia.org

The second enzymatic step involves the cleavage at the amino-terminal side of the threonine residue (Thr-289), releasing the free tetrapeptide tuftsin. wikipedia.orgnih.gov This cleavage is catalyzed by an enzyme found on the outer membrane of phagocytic cells, known as leucokininase. nih.govwikipedia.orgtaylorandfrancis.com Carboxypeptidase β has also been implicated in the processing, acting on the arginine carboxy-terminal made accessible by the initial cleavage. wikipedia.org

The specificity of these enzymes is critical for the correct excision of the Thr-Lys-Pro-Arg sequence. Tuftsin-endocarboxypeptidase specifically targets a bond distal to the arginine residue. wikipedia.orgnih.gov Leucokininase, located on the surface of target phagocytes, performs the final cleavage proximal to the threonine residue. wikipedia.orgtaylorandfrancis.comnih.gov This sequential action ensures that tuftsin is released in its active form and potentially in close proximity to its receptors on phagocytic cells. nih.govwikipedia.orgnih.gov

Research has also explored the use of enzymes like trypsin in vitro to cleave tuftsin from gamma-globulins, demonstrating that certain proteases can mimic aspects of the natural processing, although the in vivo pathway involves specific endogenous enzymes. nih.govtaylorandfrancis.com

Cellular Origin of Processing Enzymes

The enzymes responsible for tuftsin liberation originate from different cellular sources. The initial enzyme, tuftsin-endocarboxypeptidase, is associated with the spleen. nih.govwikipedia.org This suggests a role for the spleen as a primary site for the initial processing of IgG containing the tuftsin sequence. Impaired tuftsin activity has been observed in conditions affecting splenic function, further supporting the spleen's involvement in this process. nih.gov

The second enzyme, leucokininase, is located on the outer membrane of phagocytic cells themselves. nih.govwikipedia.orgtaylorandfrancis.com These include blood neutrophil leukocytes, monocytes-macrophages, and natural killer cells. nih.govwikipedia.org This cellular localization is significant as it implies that phagocytic cells play an active role in generating their own activator peptide from the circulating IgG precursor or the leucokinin-S intermediate. wikipedia.org The presence of leucokininase on the surface of these target cells allows for the final release of tuftsin precisely where it is needed to stimulate immune functions. wikipedia.org

Molecular Interactions and Receptor Dynamics of Tuftsin

Identification and Characterization of Tuftsin (B1682037) Receptors

Early research into Tuftsin receptors utilized techniques such as affinity chromatography and radioreceptor assays to identify binding sites on target cells. nih.govmedchemexpress.comnih.gov These studies provided initial insights into the nature and size of the proteins involved in Tuftsin recognition.

Neuropilin-1 (Nrp1) as a Primary Receptor

More recently, Neuropilin-1 (Nrp1) has been identified as a key receptor for Tuftsin. nih.govtaylorandfrancis.comoncotarget.comresearchgate.netnih.govnih.gov Nrp1 is a single-pass transmembrane glycoprotein (B1211001) known to be involved in various biological processes, including development, immunity, and angiogenesis. nih.govresearchgate.net Studies have shown that Tuftsin binds to Nrp1 on the surface of cells, including microglial cells and endothelial cells. nih.govoncotarget.comresearchgate.net This interaction is notable because Tuftsin shares sequence similarity with the C-terminus of vascular endothelial growth factor (VEGF), another known ligand for Nrp1, and can compete with VEGF for binding to Nrp1. nih.govnih.govpnas.orgoup.com The binding of Tuftsin to Nrp1 has been shown to mediate downstream signaling pathways, such as the canonical TGFβ signaling pathway in microglia. nih.govresearchgate.netnih.gov

Other Putative Receptor Structures and Binding Activities

While Nrp1 is recognized as a primary receptor, earlier studies suggested the existence of other Tuftsin binding sites. Using affinity chromatography on peritoneal granulocytes, researchers reported two binding activities corresponding to molecular masses of 250 kDa and 500 kDa, consisting of subunits approximately 62 kDa and 52 kDa. nih.gov Additionally, studies on HL60 cells, a promyelocytic leukemia cell line, described a purified Tuftsin receptor with a dissociation constant of 4.7 x 10⁻⁸ M and approximately 5 x 10⁴ receptors per cell, suggesting it could form oligomers with a molecular weight around 560 kDa. nih.gov Tuftsin has also been reported to target macrophages by binding to their Fc and neuropilin-1 receptors, stimulating phagocytosis. taylorandfrancis.comresearchgate.net

Ligand-Receptor Binding Kinetics and Affinity

Detailed analysis of Tuftsin's interaction with its receptors involves studying the kinetics and affinity of this binding. These studies often employ techniques like radioligand assays and surface plasmon resonance (SPR). researchgate.netrenyi.hubiorxiv.orgresearchgate.netnih.gov

Saturation and Reversibility Studies

Binding studies using radiolabeled Tuftsin have demonstrated that the binding to target cells, such as monocytes and macrophages, is specific, saturable, and reversible. researchgate.netrenyi.hunih.govresearchgate.net Saturation is observed when increasing concentrations of Tuftsin lead to a plateau in binding, indicating that all available binding sites are occupied. renyi.huresearchgate.net The reversibility of binding is shown by the ability of excess unlabeled Tuftsin to displace bound radiolabeled Tuftsin. researchgate.netrenyi.hu The binding reaction has been described as rapid, reaching maximum binding within a short time frame, such as 30 minutes in studies with monocytes/macrophages. renyi.hu Receptor-mediated endocytosis of Tuftsin by macrophage cells has also been observed, with the formation of peptide-receptor clusters and subsequent internalization occurring rapidly. nih.gov

Dissociation Constant Determination

The affinity of Tuftsin for its receptors is quantified by the equilibrium dissociation constant (KD). Lower KD values indicate higher binding affinity. Studies have reported varying KD values depending on the cell type and experimental conditions. For instance, studies using radiolabeled Tuftsin binding to polymorphonuclear leukocytes and monocytes at 22°C reported KD values of approximately 130 nM and 125 nM, respectively. researchgate.net In thioglycollate-stimulated mouse peritoneal macrophages, the KD was determined to be around 5.3 x 10⁻⁸ M (53 nM) using Scatchard analysis. researchgate.netnih.gov More recent SPR studies investigating Tuftsin binding to recombinant human ACE2 and NRP1 reported KD values of 460 μmol/L for ACE2 and 10.65 μmol/L for NRP1, indicating a higher affinity for NRP1 compared to ACE2. biorxiv.orgresearchgate.netfrontiersin.orgnews-medical.net

Here is a table summarizing some reported dissociation constant values:

| Receptor/Cell Type | Method | Temperature (°C) | KD (approximate) | Reference |

| Polymorphonuclear leukocytes | Radioligand | 22 | 130 nM | researchgate.net |

| Monocytes | Radioligand | 22 | 125 nM | researchgate.net |

| Thioglycollate-stimulated macrophages | Radioligand | 22 | 53 nM | researchgate.netnih.gov |

| Purified HL60 receptor | Affinity Chromatography | Not specified | 47 nM | nih.gov |

| Recombinant human ACE2 | SPR | Not specified | 460 μM | biorxiv.orgresearchgate.netfrontiersin.orgnews-medical.net |

| Recombinant human NRP1 | SPR | Not specified | 10.65 μM | biorxiv.orgresearchgate.netfrontiersin.orgnews-medical.net |

Receptor Site Quantification

Quantifying the number of Tuftsin binding sites per cell provides insight into the receptor density. Studies have estimated the number of Tuftsin receptors on different cell types. For polymorphonuclear leukocytes and monocytes, the estimated number of binding sites is approximately 50,000 and 100,000 per cell, respectively. researchgate.net On thioglycollate-stimulated mouse peritoneal macrophages, the calculated number of binding sites is around 72,000 per cell. researchgate.netnih.gov Studies on HL60 cells reported approximately 5 x 10⁴ receptors per cell. nih.gov The number of binding sites on monocytes/macrophages has also been shown to change with cell differentiation and in certain disease states. nih.govrenyi.huresearchgate.net

Here is a table summarizing some reported receptor site numbers:

| Cell Type | Method | Number of Binding Sites/Cell (approximate) | Reference |

| Polymorphonuclear leukocytes | Radioligand | 50,000 | researchgate.net |

| Monocytes | Radioligand | 100,000 | researchgate.net |

| Thioglycollate-stimulated macrophages | Radioligand | 72,000 | researchgate.netnih.gov |

| HL60 cells | Purification | 50,000 | nih.gov |

Receptor Mobilization and Internalization Mechanisms

Research indicates that tuftsin receptors on the cell membrane undergo rapid mobilization and subsequent internalization following peptide binding. nih.gov Studies using fluorescent analogs of tuftsin have visualized the formation of peptide-receptor clusters on the surface of macrophage cells. nih.gov These clusters are rapidly internalized, a process observed to occur within minutes (5-30 minutes). nih.gov

Preincubation of macrophages with tuftsin affects the availability of tuftsin receptors. Initially, there appears to be an increase in the amount of receptors available (within 5-7 minutes), followed by a reduction (after 10-15 minutes), as quantified by binding studies using radiolabeled tuftsin. nih.gov This suggests a dynamic process where receptors are mobilized to the cell surface upon initial exposure, followed by internalization, potentially leading to a downregulation of available surface receptors. tmc.edurenyi.hu This receptor-mediated internalization process may serve as a mechanism for the target cell to modulate the biological effects of tuftsin. tmc.edurenyi.hu

The internalization of the tuftsin-receptor complex is considered a rapid process. nih.gov While the exact role of this internalization in triggering a biological response versus leading to degradation is not fully elucidated, it is a key step in the cellular processing of tuftsin. tmc.edu

Interaction with Other Host Cell Receptors

Beyond its classical receptors on phagocytic cells, recent research has explored the potential interactions of tuftsin with other host cell receptors, particularly in the context of viral infections and inflammatory responses.

Recent studies, particularly in the context of SARS-CoV-2 infection, have identified Angiotensin-Converting Enzyme 2 (ACE2) as a potential target of tuftsin. frontiersin.orgbiorxiv.orgnih.gov Molecular docking analyses have indicated that tuftsin can bind to ACE2 in a stable structure. frontiersin.orgbiorxiv.orgnih.gov The binding region of tuftsin on ACE2 is reported to be adjacent to the interaction site of the SARS-CoV-2 spike S1 protein, suggesting a potential for competitive inhibition. biorxiv.orgnews-medical.net

Surface plasmon resonance (SPR) analyses have experimentally confirmed the direct binding of tuftsin to ACE2. frontiersin.orgbiorxiv.orgnih.govresearchgate.net These studies have determined the equilibrium dissociation constant (KD) for the tuftsin-ACE2 interaction. frontiersin.orgbiorxiv.orgresearchgate.net

| Interaction | Method | Equilibrium Dissociation Constant (KD) | Reference |

| Tuftsin with ACE2 | SPR Analysis | 460 μmol/L | frontiersin.orgbiorxiv.orgresearchgate.net |

| Tuftsin with NRP1 | SPR Analysis | 10.65 μmol/L | biorxiv.orgresearchgate.net |

Molecular docking results have shown a binding affinity of -6.9 kcal/mol between tuftsin and ACE2, indicating spontaneous binding. biorxiv.orgnews-medical.net Specific interactions, such as hydrogen bonds and salt bridges, have been identified between tuftsin and residues on ACE2, including Ser47, Asp67, His345, and Asn51. frontiersin.orgbiorxiv.org

Furthermore, SPR-based competition assays have demonstrated that tuftsin can effectively impair the binding of the SARS-CoV-2 S1 protein to ACE2 in a dose-dependent manner. biorxiv.orgnih.govnews-medical.net

The interaction of tuftsin with Toll-like Receptor 4 (TLR4) has also been investigated, particularly in the context of inflammatory responses. TLR4 is a pattern recognition receptor that plays a key role in the innate immune response by recognizing pathogen-associated molecular patterns like lipopolysaccharide (LPS). frontiersin.org

Research involving a bi-functional molecule consisting of tuftsin and phosphorylcholine (B1220837) (TPC) has provided insights into the potential interaction with TLR4. semanticscholar.orgnih.gov While the phosphorylcholine component of TPC was shown to significantly reduce mouse TLR4 expression and ameliorate TLR4 function, tuftsin alone did not significantly affect TLR4 expression or activation by LPS in HEK cells. semanticscholar.orgnih.gov This suggests that while modifications of tuftsin or its conjugation to other molecules might influence TLR4 signaling, tuftsin itself may not directly interact with or modulate TLR4 in the same manner as certain other molecules. semanticscholar.orgnih.govnih.gov

Intracellular Signaling Cascades and Pathways Mediated by Tuftsin

Downstream Signaling Events Triggered by Tuftsin (B1682037) Binding

Tuftsin binding to its receptor, Nrp1, triggers a series of intracellular signaling events that are crucial for its immunomodulatory functions, including the promotion of an anti-inflammatory phenotype in immune cells nih.govnih.govresearchgate.net. These downstream events involve the modulation of key signaling pathways, leading to changes in gene expression and cellular behavior nih.govresearchgate.net.

Transforming Growth Factor Beta (TGFβ) Signaling Pathway

A significant pathway mediated by Tuftsin binding to Nrp1 is the canonical Transforming Growth Factor Beta (TGFβ) signaling pathway nih.govnih.govresearchgate.net. Studies have demonstrated that Tuftsin signals through TGFβ receptor-1 (TβR1), a known co-receptor for Nrp1, to induce downstream effects nih.govresearchgate.net. Inhibition of TβR1 function has been shown to disrupt the cellular responses induced by Tuftsin, similar to inhibiting Tuftsin binding to Nrp1 nih.govnih.gov. This indicates that the canonical TGFβ pathway is a primary route through which Tuftsin exerts its effects, particularly in promoting an anti-inflammatory shift in cells like microglia nih.govnih.govresearchgate.net. Activation of this pathway is associated with the phosphorylation of Smad proteins, which subsequently regulate gene transcription nih.govresearchgate.net. Tuftsin has also been shown to promote the release of TGFβ from target cells, further contributing to the activation of this pathway researchgate.net.

Cyclic Nucleotide Modulation and Calcium Association

Research indicates that Tuftsin binding to target cells affects intracellular levels of cyclic nucleotides, specifically cyclic GMP (cGMP) and cyclic AMP (cAMP), and is associated with changes in intracellular calcium lktlabs.comnih.govresearchgate.netruixibiotech.com. Incubation of human polymorphonuclear leukocytes (PMNL) or macrophages with Tuftsin leads to a notable increase in intracellular cGMP levels and a decrease in intracellular cAMP levels nih.govrenyi.hu. These changes in cyclic nucleotide levels show a concentration dependence similar to Tuftsin's effect on phagocytosis, suggesting a direct link between these phenomena nih.gov.

While Tuftsin does not appear to directly alter calcium influx from the media, it has been shown to enhance the release of 45Ca2+ from cells that have been preloaded with the isotope nih.gov. This suggests that Tuftsin's mechanism involves modulating the amount of cell-associated calcium and intracellular cyclic nucleotide levels, which are considered key steps in augmenting phagocytosis nih.govresearchgate.net.

Data on Cyclic Nucleotide Modulation by Tuftsin:

| Cell Type | Tuftsin Concentration (approx.) | Effect on Intracellular cGMP | Effect on Intracellular cAMP | Time to Maximal Effect (approx.) |

| Human Polymorphonuclear Leukocytes (PMNL) | 2.5 x 10-7 M | Increase (80-90%) | Decrease (20-25%) | 10-20 minutes |

| Thioglycollate-stimulated Mouse Macrophages | 2.5 x 10-7 M | Increase (80-90%) | Decrease (20-25%) | 10-20 minutes |

Data on Calcium Association with Tuftsin Signaling:

| Cell Type | Tuftsin Treatment | Effect on 45Ca2+ Influx | Effect on 45Ca2+ Release from Preloaded Cells |

| Human Polymorphonuclear Leukocytes (PMNL) | Present | No change | Enhanced release |

| Thioglycollate-stimulated Mouse Macrophages | Present | No change | Enhanced release |

Nuclear Factor-kappa B (NFκB) Pathway Interactions

Tuftsin's influence extends to the Nuclear Factor-kappa B (NFκB) pathway, particularly in the context of macrophage activation nih.govnih.govsemanticscholar.org. While not always a direct activation by Tuftsin itself, its ability to induce macrophage polarization, specifically towards the M1 phenotype, involves the activation of the NFκB pathway nih.gov. Activated macrophages, through the NFκB pathway, can then secrete pro-inflammatory cytokines like TNF-α, NO, and IL-12, which contribute to immune responses nih.gov.

In the context of a Tuftsin derivative, Tuftsin-phosphorylcholine (TPC), the phosphorylcholine (B1220837) component has been shown to significantly reduce mouse TLR4 expression via the NFκB pathway in certain cell lines nih.govsemanticscholar.orgplos.org. This suggests that while Tuftsin primarily signals through Nrp1 and TGFβ, its broader immunomodulatory effects can involve interactions or downstream influences on pathways like NFκB, especially in modified forms or through the activation of other immune cells nih.govnih.govsemanticscholar.orgplos.org.

Smad Protein Phosphorylation

Phosphorylation of Smad proteins is a key downstream event in the canonical TGFβ signaling pathway activated by Tuftsin nih.govresearchgate.net. Upon Tuftsin binding to Nrp1 and subsequent signaling through TβR1, Smad2 and Smad3 are phosphorylated nih.govresearchgate.netoncotarget.com. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes nih.govresearchgate.net. This process is integral to the anti-inflammatory and cell proliferation inhibitory effects linked to canonical TGFβ signaling nih.gov. Studies have directly demonstrated that Tuftsin treatment promotes Smad3 phosphorylation nih.govnih.govresearchgate.net.

Data on Smad Protein Phosphorylation by Tuftsin:

| Cell Type | Treatment | Effect on Smad3 Phosphorylation |

| Primary Microglia | Tuftsin | Promotes |

Cross-talk with Other Cellular Signaling Networks

The signaling pathways activated by Tuftsin, particularly the TGFβ pathway, engage in complex cross-talk with other cellular signaling networks nih.govoncotarget.com. The canonical TGFβ signaling pathway (mediated by Smad proteins) can interact with non-canonical TGFβ pathways, which involve molecules such as PI3K, Akt, and Erk nih.govoncotarget.com. This cross-talk can be antagonistic; for instance, hyperactivation of Akt can reduce canonical signaling, specifically by inhibiting Smad3 nih.gov.

Studies investigating Tuftsin's effects have observed that Tuftsin promotes Smad3 phosphorylation while reducing Akt phosphorylation nih.govnih.gov. This suggests a potential interplay between the canonical TGFβ pathway and the PI3K/Akt pathway in the context of Tuftsin signaling nih.gov. Furthermore, the receptor Nrp1, to which Tuftsin binds, is known to interact with various growth factors and their receptors, leading to potential cross-talk with pathways like the VEGF pathway nih.govoncotarget.com. While direct signaling through the VEGF pathway by Tuftsin is debated, the interactions between TGFβ and VEGF pathways are known, suggesting indirect connections nih.gov. The multifaceted nature of Nrp1 as a co-receptor facilitates intricate cross-talk between Tuftsin-mediated signaling and other cellular networks, influencing diverse cellular responses oncotarget.com.

Immunomodulatory Functions and Mechanisms of Action of Tuftsin

Phagocytic Cell Activation and Functional Augmentation

Tuftsin (B1682037) is a potent stimulator of phagocytic cell functions, including phagocytosis, cellular motility, and chemotaxis. wikipedia.orgscience.govnewdrugapprovals.orgnih.govnih.govmetabolomicsworkbench.org It enhances the phagocytic activity of macrophages, neutrophils, and microglia. wikipedia.orgwikipedia.orgscience.govnewdrugapprovals.orgnih.govnih.govmetabolomicsworkbench.org This enhancement is observed for both Fc-receptor mediated and non-specific receptor-mediated phagocytosis. nih.gov Beyond engulfment, tuftsin augments the bactericidal and tumoricidal activities of these cells, partly by increasing the formation of reactive oxygen species (ROS) through the respiratory burst. wikipedia.orgscience.govnih.gov This process is crucial for the intracellular killing of microorganisms.

Macrophage and Microglial Activation Phenotypes (M1/M2 Polarization)

Macrophages and microglia exhibit plasticity, differentiating into distinct functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2. wikipedia.org Tuftsin has been shown to influence this polarization state. Research indicates that tuftsin promotes a shift in macrophages and microglia towards an anti-inflammatory, M2 phenotype. wikipedia.orgchem960.comfrontiersin.orgfishersci.ca This M2 polarization is associated with the release of anti-inflammatory cytokines such as IL-10 and TGFβ and is considered neuroprotective in contexts like experimental autoimmune encephalomyelitis (EAE). wikipedia.org Studies have demonstrated that tuftsin-mediated microglial activation results in this anti-inflammatory shift. wikipedia.org The effect of tuftsin on promoting an M2 shift in microglia can occur through receptors like Nrp1. chem960.comfrontiersin.org

Neutrophil Activation and Granulocyte Functions

Tuftsin also activates neutrophils and enhances their functions. wikipedia.orgwikipedia.orgscience.govnewdrugapprovals.orgnih.govnih.govmetabolomicsworkbench.org It potentiates granulocyte functions such as phagocytosis, motility, chemotaxis, and bactericidal activity. wikipedia.orgscience.govnih.gov The binding of tuftsin to specific receptors on neutrophils initiates signaling pathways that lead to enhanced locomotion through the activation of the microfilament-actomyosin system. nih.gov Tuftsin can induce the early recovery of depleted leukocytes, including neutrophils, in certain conditions. nih.govmetabolomicsworkbench.org

Enhancement of Cellular Motility and Chemotaxis

A key function of tuftsin is the enhancement of cellular motility and chemotaxis in phagocytic cells, including neutrophils, macrophages, and monocytes. wikipedia.orgwikipedia.orgnewdrugapprovals.orgchem960.comnih.govnih.gov This directed migration to sites of infection or inflammation is a critical step in the host defense mechanism. Studies have shown that tuftsin stimulates the vertical motility of neutrophils in capillary tubes. wikipedia.org The ability of tuftsin to enhance chemotaxis contributes to the efficient recruitment of immune cells to target sites. newdrugapprovals.orgnih.govnih.gov

Adaptive Immune Response Modulation

Beyond its direct effects on phagocytes, tuftsin also modulates the adaptive immune response, influencing antigen presentation and T-lymphocyte function. wikipedia.orgresearchgate.netnewdrugapprovals.orgchem960.comfrontiersin.orgwikipedia.org

Antigen Presentation Enhancement

Tuftsin enhances the antigen-presenting capabilities of cells of monocytic origin, such as macrophages and dendritic cells. wikipedia.orgnewdrugapprovals.org This is a crucial step in initiating an effective adaptive immune response. By enhancing antigen uptake and processing, tuftsin facilitates the presentation of antigenic peptides to T lymphocytes. wikipedia.org This can lead to improved communication between macrophages and T cells, ultimately contributing to enhanced antibody production by B lymphocytes. chem960.com Studies have shown that tuftsin can up-regulate MHC class II molecules on macrophages, which is important for antigen presentation to T helper cells.

T-lymphocyte Function and Differentiation Modulation (Th1/Th2 Balance)

Tuftsin influences the function and differentiation of T lymphocytes, impacting the balance between different T helper cell subsets, particularly Th1 and Th2 cells, and affecting regulatory T cells (Tregs). wikipedia.orgchem960.comfrontiersin.orgwikipedia.org While Th1 cells are generally associated with pro-inflammatory responses and cell-mediated immunity, Th2 cells are linked to anti-inflammatory responses and humoral immunity. wikipedia.org Tuftsin has been shown to modulate this balance, often promoting a shift towards a Th2-mediated response. wikipedia.orgchem960.comfrontiersin.org This involves increasing the synthesis of Th2-associated cytokines like IL-4 and IL-10 and downregulating pro-inflammatory Th1 responses. wikipedia.orgchem960.com Additionally, tuftsin can promote the expansion and function of immunosuppressive regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance and preventing autoimmunity. wikipedia.orgchem960.comfrontiersin.orgwikipedia.org The effect on T cell polarization can be influenced by the interaction between T cells and tuftsin-activated microglia. wikipedia.orgfrontiersin.org

Data on the influence of Tuftsin on cytokine production by splenocytes from immunized mice demonstrates its impact on the Th1/Th2 balance.

| Immunization Group | IFN-γ (pg/mL) | IL-4 (pg/mL) | Th1/Th2 Indicator |

| Tuftsin-modified Vaccine | 634 ± 128 | 582 ± 82 | Balanced/Shift towards Th2 noted in some contexts wikipedia.orgchem960.com |

| Vaccine without Tuftsin | Lower levels reported | Lower levels reported | Different balance reported |

Note: Data is representative and compiled from different studies and contexts. Specific values may vary depending on the experimental model and antigen used.

Regulatory T Cell (Treg) Expansion and Immunosuppressive Function

Research on the impact of Tuftsin on regulatory T cells (Tregs) indicates a role in modulating their function and expansion. Studies have shown that Tuftsin can influence immunosuppressive T-regulatory cells. frontiersin.orgstonybrook.edu For instance, Tuftsin-mediated microglial activation has been shown to shift the T cell phenotype towards immunoprotection, including the expansion of immunosuppressive regulatory T cells. stonybrook.edu Another study on Tuftsin-phosphorylcholine (TPC), a chimeric compound involving Tuftsin, demonstrated that TPC treatment significantly enhanced the expansion of CD4+CD25+FoxP3+ regulatory T cells in isolated splenocytes of mice. oup.com TPC treatment also promoted the expansion of Treg cells, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokine IL-10 secretion. plos.org Furthermore, Tuftsin has been shown to prevent the negative immunoregulation of neuropilin-1highCD4+CD25+ Regulatory T cells, impacting the expression of Foxp-3/CTLA-4 and the secretion of TGF-β, thereby affecting their immunosuppressive function. nih.govoncotarget.comnih.gov

Information specifically detailing the direct effect of Tuftsin-M on regulatory T cell expansion and immunosuppressive function was not prominently found in the consulted literature, with most studies focusing on the parent peptide Tuftsin or other analogs like TPC.

B-lymphocyte Activation and Antibody Production

Tuftsin has been reported to influence antibody formation and improve communication between the immune system components, including antibody-producing B lymphocytes, which can lead to increased antibody production. mostwiedzy.pl B cell activation is a critical process in adaptive immunity, involving the recognition of antigens and subsequent production of antibodies. akadeum.combritannica.com This process often depends on interaction with helper T cells. akadeum.combritannica.com

While Tuftsin is generally associated with enhancing immune responses, including humoral immunity involving B cells researchgate.net, specific research findings on the direct impact of this compound on B-lymphocyte activation and antibody production were not extensively detailed in the provided search results. Studies primarily discuss the effects of Tuftsin or other analogs on B cell populations. oup.complos.orgscispace.com

Generation of Reactive Oxygen Species (ROS)

This compound has been specifically investigated for its ability to induce the generation of reactive oxygen species (ROS). Intraperitoneal administration of this compound [Thr−Lys−Pro−Arg−NH−(CH2)2−NH−CO−C15H31] to mice has been shown to induce a respiratory burst in peritoneal exudate cells. researchgate.netresearchgate.net Macrophages from these mice exhibited enhanced levels of superoxide (B77818) anion (O2•−) and hydrogen peroxide (H2O2). researchgate.netresearchgate.net This effect was associated with increased activity of enzymes such as NADPH oxidase and myeloperoxidase, while the activities of superoxide dismutase, catalase, and glutathione (B108866) peroxidase remained largely unchanged. researchgate.netresearchgate.net The magnitude of this oxidative burst was observed to be dependent on the dose of this compound administered, with higher doses resulting in greater activity. researchgate.netresearchgate.net In vitro studies also indicated that this compound enhanced the generation of both O2•− and H2O2. researchgate.netresearchgate.net These findings suggest that this compound can enhance non-specific defense mechanisms by activating macrophages and promoting the generation of ROS. researchgate.netresearchgate.net

The following table summarizes the observed effects of this compound on ROS-related parameters in peritoneal exudate cells:

| Parameter | Effect of this compound Administration |

| O2•− Levels | Enhanced |

| H2O2 Levels | Enhanced |

| NADPH Oxidase Activity | Enhanced |

| Myeloperoxidase Activity | Enhanced |

| Superoxide Dismutase Activity | Virtually unchanged |

| Catalase Activity | Virtually unchanged |

| Glutathione Peroxidase Activity | Virtually unchanged |

Modulation of Coagulation Pathways

The parent peptide Tuftsin has been shown to modulate coagulation pathways, primarily through its effects on mononuclear cells. nih.govashpublications.org

Information specifically regarding the modulation of coagulation pathways by this compound was not distinctly found in the provided search results. The available literature primarily details the effects of Tuftsin on these pathways.

Tuftsin has been demonstrated to induce potent procoagulant activity (PCA) resembling tissue factor (TF) in human mononuclear cells and in monocytic cell lines. nih.govashpublications.orgweizmann.ac.il This induction of TF-like activity by Tuftsin was found to be dose- and time-dependent. nih.govashpublications.org The PCA was localized in the cell membrane and did not require T cells for its expression. nih.govashpublications.org The generation of this TF-like activity was inhibited by actinomycin (B1170597) D, suggesting a dependence on protein synthesis. nih.govashpublications.org Studies using various Tuftsin analogs indicated that Tuftsin stimulates the generation of TF-like activity, as well as other monocyte functions, potentially via the same receptors. nih.govashpublications.org This induction of TF-like activity by Tuftsin in mononuclear cells represents a link between the immune and coagulation systems. nih.govashpublications.org

Peptide Sequence and Structure Activity Relationship Sar Studies of Tuftsin and Analogs

Essential Amino Acid Residues for Biological Activity

Structure-activity relationship analysis has revealed that the biological activity of tuftsin (B1682037) is highly dependent on the integrity of specific amino acid residues within its sequence. The tetrapeptide sequence Thr-Lys-Pro-Arg is critical for its function. Studies on synthetic analogs have demonstrated that modifications or substitutions at certain positions can significantly alter or abolish activity.

The integrity of the guanidine (B92328) side chain of the C-terminal Arginine (Arg) at position four is considered crucial for maximal activity. nih.gov Modifications, even in the side chain length of the guanidine group, can lead to decreased activity. nih.gov However, preserving the positive charge at position four can yield analogs that retain considerable activity. nih.gov

The Lysine (Lys) residue at position two also plays a vital role. Electrostatic interaction between the ε-amino group of Lys-2 and the C-terminal carboxyl group of Arg-4 is thought to contribute to the peptide's conformation and activity. allpeptide.com

While the entire sequence is important, some studies suggest that the Pro-Arg moiety might be related to certain analgesic properties of tuftsin. mostwiedzy.pl

Impact of Peptide Modifications on Receptor Binding and Function

Modifications to the tuftsin peptide chain, including alterations at the N- and C-termini, as well as amino acid substitutions and deletions, have been extensively studied to understand their impact on receptor binding affinity and biological function. nih.gov A direct correlation has been observed between the ability of tuftsin analogs to specifically bind to cellular tuftsin receptors and their capacity to enhance phagocytosis or inhibit tuftsin-mediated phagocytosis, as well as potentiate the cell's immune response. nih.gov

N-terminal and C-terminal Modifications

Chemical alterations at the N-terminal and C-terminal ends of the tuftsin peptide can influence its biological activity. Simultaneous alterations of both the C- and N-terminals have been shown to result in diminished activities. nih.gov

Modifications at the C-terminus, such as converting the carboxyl group to a carboxamide, have been reported to result in a loss of biological function. elte.hu This further emphasizes the importance of the C-terminal region, particularly the carboxyl group of Arginine, for activity.

Modifications at the N-terminus have also been explored, for instance, in the context of conjugating tuftsin to nanoparticles for targeted delivery. elte.hu While the conjugation site can be designed at the N-terminus, the impact on the intrinsic activity of the tuftsin moiety itself depends on the nature of the modification and linker. elte.hu

Conformational Analysis and Stability of Tuftsin Analogs

The biological activity of peptides is intimately linked to their three-dimensional structure and conformational flexibility. Conformational analysis of tuftsin and its analogs provides insights into the spatial arrangement required for receptor binding and activity.

Tuftsin is a flexible molecule, and studies using techniques like Nuclear Magnetic Resonance (NMR) and molecular dynamics simulations have explored its preferred conformations in solution. thepharmajournal.comnih.gov Tuftsin can exist as an equilibrium mixture of conformers characterized by cis or trans configurations of the Lys-Pro peptide bond. nih.gov

Theoretical studies suggest that tuftsin can adopt folded conformations. thepharmajournal.com Some research indicates a preference for a folded structure stabilized by electrostatic interactions between the Lys-2 amino group and the Arg-4 carboxylic group, and potentially weak hydrogen bonds. This folded structure has been described as being close to an inverse γ-turn or a distorted but stable conformation. thepharmajournal.com Other studies, based on NMR data and energy calculations, have proposed a Lys-Pro inverse gamma-turn conformation for the trans isomer. nih.gov

The Proline residue at position 3 is known to be a conformationally rigid amino acid that can induce turns in peptide chains. allpeptide.com Its presence in tuftsin is believed to play a role in shaping the peptide's backbone conformation. allpeptide.com The observed Φ Pro dihedral angle in tuftsin's crystal structure and in solvated complexes is consistent with the allowed region for Proline in the third position of a β-turn. researchgate.net Solvated tuftsin complexes can retain a β-turn structure, stabilized by both intramolecular and water-peptide hydrogen bonds. researchgate.net

The stability of tuftsin is a factor influencing its therapeutic potential. Tuftsin is susceptible to enzymatic degradation, particularly by aminopeptidases that cleave off the N-terminal Threonine residue, leading to the formation of the tripeptide Lys-Pro-Arg, which acts as an inhibitor of tuftsin activity. google.com Modifications to the peptide structure can be aimed at increasing metabolic stability. For instance, modifying the ε-amino group of Lysine has been explored to increase blood plasma stability. mostwiedzy.pl Partially retro-inverted tuftsin analogs have also been investigated for their increased resistance to enzymatic hydrolysis while retaining immunostimulating activity. google.com

Understanding the preferred conformations and the factors influencing stability is crucial for the rational design of tuftsin analogs with improved pharmacological profiles.

Advanced Research Methodologies and Experimental Models for Tuftsin Studies

In Vitro Experimental Systems

In vitro models provide controlled environments to study the direct interactions of Tuftsin-M with specific cell populations and to elucidate its cellular effects without the complexities of a whole organism.

Primary Cell Culture Models

Primary cell cultures derived directly from tissues or blood are frequently utilized to study the effects of tuftsin (B1682037) derivatives on various immune cell types, as these cells retain many of their in vivo characteristics and functions.

Macrophages : Primary macrophages, including peritoneal macrophages from mice and monocyte-derived macrophages from humans, are extensively used to study the impact of tuftsin and its derivatives on phagocytosis, cell activation, and the production of signaling molecules such as nitric oxide (NO) frontiersin.orgwikipedia.orgtaylorandfrancis.commdpi.comasm.orgresearchgate.netnih.gov. Studies have shown that tuftsin can activate murine macrophages to produce NO in a dose-dependent manner, often requiring co-stimulation with lipopolysaccharides (LPS) for optimal induction asm.org. The binding of tuftsin to macrophages has been characterized, revealing a rapid and saturable process with an estimated 72,000 binding sites per thioglycollate-stimulated mouse peritoneal macrophage nih.gov. Tuftsin has also been shown to augment the phagocytic response of both normal and stimulated macrophages nih.gov. Research using primary mouse peritoneal macrophages has demonstrated that palmitoylated tuftsin-grafted liposomes are more efficiently internalized by these cells compared to non-functionalized liposomes mdpi.comresearchgate.net.

Microglia : As the resident macrophages of the central nervous system, primary microglia are studied to understand the neuroimmunomodulatory effects of tuftsin derivatives. In vitro experiments with activated microglia have shown that tuftsin can promote a shift towards an anti-inflammatory, M2 phenotype plos.orgnih.gov. This polarization is associated with the release of anti-inflammatory cytokines and growth factors and enhanced phagocytic clearance of debris nih.govfrontiersin.org. Studies using primary microglia have indicated that tuftsin's effects on these cells can be mediated through binding to receptors like neuropilin-1 (Nrp1) nih.govfrontiersin.org.

T Cells : Primary T lymphocytes, often isolated from spleens, are used to investigate the direct and indirect effects of tuftsin on T cell activation, proliferation, and cytokine production. In vitro studies have shown that direct exposure of splenic T cells to tuftsin can increase the production of pro-inflammatory cytokines like TNFα plos.orgnih.gov. Tuftsin can also influence T cell fate indirectly through interactions with tuftsin-treated activated microglia, leading to the downregulation of pro-inflammatory Th1 responses and upregulation of anti-inflammatory cytokines plos.org. Studies have also examined the effect of tuftsin derivatives on regulatory T cells (Tregs), showing that tuftsin can prevent the negative immunoregulation of Nrp-1 high CD4+CD25+ Tregs in vitro oncotarget.com.

Monocytes : Primary human monocytes and mixed mononuclear cells are utilized to study the effects of tuftsin and its analogues on functions such as chemotaxis, phagocytosis, and the induction of tissue factor-like activity nih.govnih.govnih.gov. Research on monocytes from patients with systemic lupus erythematosus (SLE) has demonstrated that tuftsin and certain analogues can significantly stimulate defective monocyte chemotaxis and phagocytosis in vitro nih.gov. Tuftsin has also been shown to induce potent procoagulant activity resembling tissue factor in human mononuclear cells and monocytes in a dose- and time-dependent manner nih.gov.

Granulocytes : Primary human granulocytes, particularly polymorphonuclear leukocytes (PMNs), are used to assess the phagocytosis-stimulating activity of tuftsin. Assays involving the incubation of PMNs with fluorescent microspheres have been developed and quantified using flow cytometry to measure both the percentage of phagocytic cells and the number of particles engulfed per cell nih.gov. These studies have established optimal conditions for observing tuftsin's effect on granulocyte phagocytosis in vitro nih.gov.

Established Cell Lines

Established cell lines offer a convenient and reproducible model system for studying specific cellular responses to tuftsin derivatives.

MonoMac6 : The human monocytic cell line MonoMac6 is a commonly used model that exhibits phenotypic and functional characteristics similar to mature blood monocytes mostwiedzy.plsemmelweis.huresearchgate.net. This cell line is employed to study various aspects of tuftsin derivative activity, including cellular uptake, chemotaxis, and cytotoxicity semmelweis.huresearchgate.net. MonoMac6 cells have also been used as host cell models to measure the activity of tuftsin conjugates against phagocytosed intracellular bacteria, such as Mycobacterium tuberculosis mostwiedzy.plnih.gov. Studies have shown that tuftsin-conjugated drug delivery systems can enhance uptake into MonoMac6 cells and exhibit significant antimycobacterial activity against intracellular bacteria nih.gov. Research using MonoMac6 cells has also investigated the chemotactic properties and rapid internalization of tuftsin-based drug delivery systems semmelweis.huresearchgate.net.

Other monocytic cell lines such as U937 and THP have been used to study the induction of tissue factor-like activity by tuftsin nih.gov. The murine macrophage cell line J774A.1 has been used in phagocytosis assays and to study protein expression levels in response to tuftsin-modified nanoparticles mostwiedzy.plnih.gov. The Ana-1 macrophage cell line has been utilized in flow cytometry to assess macrophage polarization induced by tuftsin tandfonline.com.

Biochemical and Molecular Assays

A range of biochemical and molecular techniques are indispensable for quantifying the effects of this compound on cellular processes, protein expression, and signaling pathways.

Enzyme-Linked Immunosorbent Assays (ELISA)

ELISA is widely used to quantify the levels of various soluble factors, such as cytokines and antibodies, released by cells in response to tuftsin derivatives. This assay allows for the measurement of both pro-inflammatory (e.g., TNFα, IL-1β, IL-17, IFN-γ) and anti-inflammatory (e.g., IL-10, IL-4, TGF-β) cytokines, providing insights into the immunomodulatory effects of the compounds plos.orgnih.govoncotarget.comoup.comnih.gov. ELISA has been used to demonstrate increased TNFα production by splenic T cells exposed to tuftsin plos.orgnih.gov. It has also been employed to measure the expression levels of proteins delivered by tuftsin-modified nanoparticles mostwiedzy.pl. Furthermore, ELISA is used to determine antibody titers in studies investigating the immunogenicity of tuftsin-conjugated antigens oup.com.

Western Blot Analysis

Western blot analysis is a key technique for assessing the expression levels of specific proteins within cells or tissues following treatment with tuftsin derivatives. This method is used to study changes in the expression of various proteins, including those involved in immune cell activation (e.g., Iba1), polarization markers (e.g., iNOS, Arg1), signaling pathways (e.g., phosphorylated STAT1, total AKT, phosphorylated AKT), and apoptosis (e.g., BAX, p53, BCL-2) plos.orgnih.govspandidos-publications.comnih.govdovepress.com. Western blot has revealed that tuftsin treatment can lead to increased expression of microglial/macrophage markers like Iba1 spandidos-publications.com and can modulate the expression of proteins like CD47 in cancer cells nih.gov. Studies on palmitoyl (B13399708) tuftsin-grafted liposomes have used Western blot to show that their anti-tumor effect is associated with the p53-mediated apoptotic pathway, indicated by increased BAX and p53 expression and decreased BCL-2 expression dovepress.com.

Flow Cytometry and Immunofluorescence

Flow cytometry and immunofluorescence are powerful techniques for analyzing cell populations, identifying specific cell types based on surface and intracellular markers, quantifying protein expression at the single-cell level, and assessing cellular processes such as phagocytosis and apoptosis.

Flow Cytometry : This technique is used to analyze the phenotype and activation state of various immune cells, including macrophages, microglia, T cells, B cells, and granulocytes, by detecting fluorescently labeled antibodies bound to specific cell surface or intracellular markers oncotarget.comnih.govmostwiedzy.plsemmelweis.hutandfonline.comoup.comnih.gov. Flow cytometry allows for the quantification of different cell subsets (e.g., Th1, Th2, Tregs, Bregs) and the assessment of their polarization status (e.g., M1 vs. M2 macrophages/microglia) based on markers like CD4, CD8, CD16/32, CD206, CD19, CD25, FoxP3, TIM-1, and Nrp-1 oncotarget.comtandfonline.comoup.comnih.gov. It is also used to quantify cellular uptake of fluorescently labeled tuftsin derivatives or drug delivery systems semmelweis.hunih.gov and to assess phagocytic activity by measuring the uptake of fluorescent particles nih.gov. Flow cytometry has demonstrated that tuftsin can stimulate the maturation and activity of dendritic cells derived from human monocytes mostwiedzy.pl and induce macrophage differentiation towards the M1 type tandfonline.com. Studies have also used flow cytometry to show that tuftsin can expand regulatory T and B cell populations oup.com.

Immunofluorescence : This technique uses fluorescently labeled antibodies to visualize the localization and expression of specific proteins within cells or tissues. In the context of tuftsin research, immunofluorescence is used to assess the activation state and infiltration of microglia and macrophages in tissue samples by visualizing markers like Iba1 and F4/80 frontiersin.orgahajournals.org. It can also be used to study the co-localization of tuftsin derivatives with cellular components or receptors.

These advanced in vitro methodologies and biochemical assays provide crucial tools for dissecting the complex mechanisms by which this compound and related compounds exert their biological effects, paving the way for a better understanding of their potential therapeutic applications.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biosensing technique widely used to analyze the real-time interaction between molecules, providing valuable data on binding kinetics and affinity. In Tuftsin research, SPR has been instrumental in confirming the direct binding of Tuftsin to target proteins. Studies investigating the interaction of Tuftsin with SARS-CoV-2 entry receptors, such as Angiotensin-Converting Enzyme 2 (ACE2) and Neuropilin-1 (NRP1), have successfully utilized SPR. frontiersin.orgbiorxiv.orgnews-medical.netresearchgate.net

SPR analysis has demonstrated that Tuftsin binds directly to both ACE2 and NRP1. frontiersin.orgbiorxiv.orgnews-medical.netresearchgate.net Furthermore, SPR-based competition assays have provided evidence that Tuftsin can effectively impair the binding of the SARS-CoV-2 S1 protein to ACE2. frontiersin.orgbiorxiv.orgnews-medical.netresearchgate.netresearchgate.netresearchgate.net Quantitative assessment using SPR has determined the equilibrium dissociation constants (KD) for these interactions. For the binding of Tuftsin to ACE2, a KD of 460 μmol/L has been reported. frontiersin.orgnews-medical.netresearchgate.net The binding affinity of Tuftsin for NRP1 was found to be higher, with a reported KD of 10.65 μmol/L. frontiersin.orgnews-medical.netresearchgate.net These SPR findings corroborate results obtained from bioinformatics and molecular docking studies, highlighting the utility of SPR in validating predicted molecular interactions. frontiersin.orgnews-medical.net

Table 1: Tuftsin Binding Affinity to ACE2 and NRP1 Determined by SPR

| Target Protein | Equilibrium Dissociation Constant (KD) |

| ACE2 | 460 μmol/L |

| NRP1 | 10.65 μmol/L |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding modes, affinities, and conformational changes of molecules. These techniques play a crucial role in understanding the potential interactions of Tuftsin and its analogs with biological targets at an atomic level.

Molecular docking studies have been employed to predict the binding sites and estimate the binding affinity of Tuftsin to proteins like ACE2 and NRP1. frontiersin.orgbiorxiv.orgnews-medical.netresearchgate.netresearchgate.net These simulations have revealed that Tuftsin can form stable complexes with these receptors, with calculated binding free energies of -6.9 kcal/mol for ACE2 and -8.1 kcal/mol for NRP1. frontiersin.orgbiorxiv.orgnews-medical.net The docking analysis also provides insights into the specific amino acid residues involved in the interactions, such as hydrogen bonds, carbon-hydrogen bonds, and salt bridges. frontiersin.org

Molecular dynamics simulations extend beyond static docking by simulating the movement and behavior of molecules over time. These simulations are valuable for studying the conformational landscape of Tuftsin and its analogs in various environments, including those mimicking receptor binding sites. frontiersin.orgbiorxiv.orgthepharmajournal.comresearchgate.net Such simulations have been used to investigate the structural properties and dynamics of Tuftsin and a range of its analogs, helping to correlate conformation with biological activity. thepharmajournal.comresearchgate.net Studies have suggested that certain super-active analogs of Tuftsin exhibit semi-extended conformations in a receptor-like environment. thepharmajournal.comresearchgate.net

Gene Expression Profiling

Gene expression profiling techniques, such as cDNA microarrays and real-time PCR, are utilized to analyze the changes in mRNA levels of numerous genes simultaneously in response to Tuftsin or its analogs. This provides a comprehensive view of the cellular pathways and biological processes affected by these peptides. researchgate.netresearchgate.netnih.govnih.gov

Research using gene expression profiling has demonstrated that Tuftsin analogs, such as Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro), can induce significant alterations in the transcription profiles of cells in various tissues, including the hippocampus and spleen. researchgate.netresearchgate.netnih.govnih.gov These changes involve genes associated with a wide range of functions, including immune responses, inflammation, and neuronal activity. researchgate.netresearchgate.netnih.govnih.gov For instance, studies on the effect of Selank in mouse spleen have identified significant changes in the expression of genes involved in inflammatory processes, such as chemokines, cytokines, and their receptors. nih.govnih.gov The Bcl6 gene, important for immune system development, showed notable expression changes in response to Selank. nih.gov Alterations in the mRNA levels of genes like C3, Casp1, Il2rg, and Xcr1 have also been observed after administration of Selank. nih.gov In hippocampal cells, Selank has been shown to affect genes encoding proteins associated with the plasma membrane, suggesting a role in regulating ion homeostasis and ion-dependent processes. researchgate.netresearchgate.net

Radioreceptor and Fluorescent Labeling Techniques

Radioreceptor and fluorescent labeling techniques are essential for studying the binding of Tuftsin to its receptors on the surface of target cells and for tracking the cellular uptake and distribution of Tuftsin and its conjugates.

Radioreceptor assays involve the use of Tuftsin labeled with radioisotopes (e.g., [14C], [125I], [3H]) to quantify specific binding sites on various immune cells, including neutrophils, lymphocytes, and monocytes. researchgate.netrenyi.husemmelweis.humdanderson.orgresearchgate.net These assays have confirmed the presence of specific, saturable, and reversible binding sites for Tuftsin on these phagocytic cells. researchgate.netrenyi.hu Studies have determined the number of binding sites per cell on neutrophils and monocytes. researchgate.net Competition binding experiments using unlabeled Tuftsin further validate the specificity of these receptor interactions. researchgate.net

Fluorescent labeling techniques utilize Tuftsin conjugated to fluorescent probes (e.g., rhodamine, dansyl, Fluorescein Isothiocyanate (FITC), Terbium-DOTA (Tb-DOTA)) to visualize Tuftsin receptors and monitor the internalization of Tuftsin or Tuftsin-conjugated molecules by cells, particularly macrophages. researchgate.netnih.govnih.govtandfonline.comgtpeptide.com Fluorescently labeled Tuftsin and its analogs have been synthesized to characterize and visualize the Tuftsin receptor and to develop methods for separating and purifying the receptor. researchgate.netnih.gov These techniques have shown concentration-dependent uptake of fluorescently labeled Tuftsin conjugates by macrophages. nih.gov Fluorescent labeling is also used in in vivo imaging studies to track the biodistribution and targeting of Tuftsin-modified nanoparticles to specific tissues, such as tumors. tandfonline.com

In Vivo Preclinical Models of Immunological Modulation

Preclinical animal models are indispensable for evaluating the in vivo immunomodulatory effects and therapeutic potential of Tuftsin and its analogs in the context of various diseases.

Models of Autoimmune Disorders (e.g., Experimental Autoimmune Encephalomyelitis, Collagen-Induced Arthritis)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model that mimics aspects of human Multiple Sclerosis (MS), a demyelinating autoimmune disease. mostwiedzy.plfrontiersin.orgplos.orgnih.govnih.govresearchgate.net Studies in EAE models have demonstrated that administration of Tuftsin can significantly improve clinical symptoms and attenuate disease severity. frontiersin.orgplos.orgnih.govresearchgate.net Research indicates that Tuftsin's beneficial effects in EAE are associated with promoting an anti-inflammatory shift in microglia and macrophages within the central nervous system. mostwiedzy.plfrontiersin.orgplos.orgresearchgate.net Furthermore, Tuftsin treatment in EAE models has been shown to modulate the T cell response, leading to a downregulation of pro-inflammatory Th1 responses and an upregulation of anti-inflammatory Th2 responses and regulatory T cells (Tregs). mostwiedzy.plfrontiersin.orgplos.org

Collagen-Induced Arthritis (CIA) is a common animal model for studying Rheumatoid Arthritis (RA), a chronic inflammatory autoimmune disease affecting the joints. oup.com Investigations using the CIA model have evaluated the therapeutic potential of Tuftsin analogs, such as Tuftsin-phosphorylcholine (TPC). oup.com Treatment with TPC in CIA mice has been shown to attenuate the severity of arthritis, as evidenced by reduced clinical scores and preservation of joint structure. oup.com This beneficial effect was correlated with a reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-1β) and an increase in the levels of anti-inflammatory cytokines (e.g., IL-10), as well as an expansion of regulatory T and B cell populations (Tregs and Bregs). oup.com

Models of Infection (e.g., Bacterial, Fungal, Viral)

Preclinical models of infection are used to assess the ability of Tuftsin and its analogs to enhance the host immune response against various pathogens.

Studies using mouse and rabbit models of bacterial infection, such as with Staphylococcus aureus, have shown that Tuftsin or its analogs can enhance the phagocytic and bactericidal activity of immune cells. nih.govnih.gov This contributes to improved microbial clearance in tissues like the liver and spleen. nih.gov

In models of fungal infection, such as systemic candidiasis caused by Candida albicans or Cryptococcus neoformans, Tuftsin and its formulations have been investigated. nih.govmdpi.comoup.com Studies in mice have demonstrated that Tuftsin or its analogs can enhance the killing of Candida albicans. nih.gov Furthermore, Tuftsin-incorporated liposomes have been evaluated as a vaccine delivery system against Cryptococcus neoformans infection in leukopenic mice. mdpi.comoup.com This approach has shown promising results in inducing protective immune responses and reducing fungal burden in tissues like the brain. mdpi.comoup.com Research also suggests that Tuftsin can increase the efficacy of antibiotics in animal models of infection. nih.govoup.com

While in vivo models for Tuftsin's direct antiviral effects are less commonly reported compared to its immunostimulatory roles in bacterial and fungal infections, computational and in vitro studies have explored its potential against viruses like SARS-CoV-2 by targeting host factors. frontiersin.orgbiorxiv.orgnews-medical.netresearchgate.netresearchgate.netresearchgate.netbiorxiv.orgbiorxiv.org

Models of Neoplastic Progression

Research into the potential anti-tumor activity of this compound ([Thr⁴]Tuftsin) is often conducted using experimental models designed to simulate aspects of neoplastic progression. These models are crucial for understanding the mechanisms by which this compound might exert anti-cancer effects and for evaluating its potential therapeutic efficacy. Based on studies of Tuftsin and its analogues, including [Thr⁴]Tuftsin, common approaches involve both in vitro (cell culture) and in vivo (animal) models.

In vitro models typically utilize various cancer cell lines representing different tissue types and cancer subtypes. These models allow for the investigation of direct effects of this compound on cancer cell proliferation, viability, migration, invasion, and apoptosis. Researchers may assess changes in cellular pathways involved in growth and survival upon exposure to this compound. Furthermore, co-culture models involving cancer cells and immune cells can be employed to study the immunomodulatory effects of this compound in the tumor microenvironment, such as its influence on cytokine production and the activity of phagocytic cells, which are known targets of Tuftsin and its analogues.

In vivo models, often using immunocompetent or immunodeficient rodents, are employed to evaluate the systemic effects of this compound on tumor growth and metastasis. These models include subcutaneous or orthotopic implantation of cancer cells to establish primary tumors, as well as models of spontaneous tumor development. Researchers can monitor tumor volume, weight, and the incidence and burden of metastases in animals treated with this compound compared to control groups. Histopathological analysis of tumor tissues and immune organs can provide insights into the cellular and molecular changes induced by this compound treatment, including the infiltration and activation of immune cells within the tumor.

While the literature indicates that Tuftsin and its analogues, including [Thr⁴]Tuftsin, have been investigated for anti-tumor potential using experimental tumor models, detailed experimental methodologies and specific quantitative data tables solely focused on this compound within these models are not extensively detailed in the immediately available search results. Studies generally highlight the immunomodulatory role of these peptides, suggesting that their anti-tumor effects are likely mediated, at least in part, through the activation of the host immune system, particularly phagocytic cells.

Models of Neuroinflammation and Neurodegeneration

Tuftsin and its analogues, including this compound ([Thr⁴]Tuftsin), have also been explored for their potential effects on the nervous system, including relevance to neuroinflammation and neurodegenerative conditions. Research in this area utilizes experimental models designed to investigate the impact of these peptides on neuronal function, glial cell activity, and inflammatory processes within the central nervous system.

Experimental methodologies in this field often involve both in vitro and in vivo approaches. In vitro models may include primary neuronal cultures or immortalized neuronal and glial cell lines. These models allow for the study of the direct effects of this compound on neuronal viability, differentiation, and synaptic function. Furthermore, in vitro models of neuroinflammation, often induced by exposing glial cells (such as microglia and astrocytes) to inflammatory stimuli like lipopolysaccharide (LPS), can be used to assess the ability of this compound to modulate the release of pro-inflammatory cytokines and chemokines, as well as influence glial cell activation states.

In vivo models of neuroinflammation and neurodegeneration are also employed to investigate the effects of this compound in a more complex physiological setting. Models of neuroinflammation can involve systemic or central administration of inflammatory agents to induce a controlled inflammatory response in the brain. Researchers can then evaluate the impact of this compound treatment on neuroinflammatory markers, glial cell morphology and distribution, and neuronal damage. For studying neurodegenerative aspects, animal models that mimic features of diseases like Alzheimer's or Parkinson's can be used. These models might involve genetic modifications, toxin administration, or surgical procedures to induce neuronal dysfunction and loss. Assessment in these models can include behavioral tests to evaluate cognitive and motor function, as well as histological and biochemical analyses to measure neuronal survival, protein aggregation, and neuroinflammatory markers in brain tissue.

The reported presence of Tuftsin in the brain and its influence on neuronal activity and behavior suggest a potential role in modulating neurobiological processes. While general studies indicate that Tuftsin and its analogues have been investigated for their effects on the nervous system and potential relevance to neuroinflammation and neurodegeneration, detailed experimental methodologies and specific quantitative data tables solely focused on this compound within these specific models are not extensively detailed in the immediately available search results. Further research utilizing well-defined experimental models is needed to fully elucidate the potential therapeutic utility of this compound in these complex conditions.

Research Applications and Derivative Development of Tuftsin

Tuftsin-Based Peptide Derivatives as Research Tools

Tuftsin (B1682037) and its peptide derivatives are valuable tools in immunological research, allowing for the investigation of phagocyte function and the development of novel immunomodulatory strategies.

Oligotuftsin and Polytuftsin Constructs

Oligotuftsin and polytuftsin constructs, which consist of multiple repeat units of the tuftsin sequence or tuftsin-like sequences, have been explored as potential carriers and immunomodulators. For instance, oligotuftsin derivatives based on the canine tuftsin sequence (TKPK) with a [TKPKG]n repeat unit have been synthesized. These compounds have shown tuftsin-like biological properties, including receptor binding and immunostimulatory activity. researchgate.net Studies have indicated that these oligomers can serve as promising carriers for synthetic vaccines. researchgate.net Polytuftsin built from the repeat unit of the naturally occurring tetrapeptide tuftsin (TKPR) is known to modulate the antigen-presenting capacity of macrophages. Immunogenic constructions based on synthetic polytuftsin have been shown to induce high titres of specific antibodies. researchgate.net

Hybrid Peptide Conjugates (e.g., Tuftsin-Phosphorylcholine)

Hybrid peptide conjugates involving tuftsin have been developed to combine the immunomodulatory properties of tuftsin with other functional molecules. A notable example is the conjugation of tuftsin with phosphorylcholine (B1220837) (PC), creating a novel molecule referred to as tuftsin-phosphorylcholine (TPC). nih.govnih.govsemanticscholar.org Phosphorylcholine is a component of helminth-secreted products and has demonstrated immune-attenuating effects. nih.gov TPC has been investigated for its therapeutic potential in autoimmune diseases. nih.govnih.govsemanticscholar.orgresearchgate.net Research in murine models of systemic lupus erythematosus, inflammatory bowel disease, and rheumatoid arthritis, as well as ex-vivo samples from giant cell arteritis patients, showed that TPC could attenuate the inflammatory response by reducing pro-inflammatory cytokines and altering T cell phenotypes. nih.gov TPC has also been shown to inhibit TLR4 function and shift macrophage phenotypes towards an anti-inflammatory M2 type, potentially through the interaction of phosphorylcholine with TLR4 and tuftsin with neuropilin-1 receptors. semanticscholar.orgmdpi.com

Targeted Delivery Systems Utilizing Tuftsin

Tuftsin's specific binding to receptors on phagocytic cells, such as macrophages and neutrophils, makes it an attractive ligand for developing targeted drug delivery systems. taylorandfrancis.comnih.govmdpi.com This approach aims to increase the accumulation of therapeutic agents in target cells, potentially improving efficacy and reducing systemic side effects.

Liposomal Formulations for Enhanced Cellular Uptake

Liposomes are widely used as drug carriers, and their surface modification with tuftsin has been explored to enhance targeted delivery to phagocytic cells. Tuftsin-bearing liposomes (Tuft-liposomes) have shown enhanced uptake by macrophages compared to unmodified liposomes. mdpi.commdpi.com This enhanced internalization has been leveraged for delivering various therapeutic agents, including antimicrobial drugs and antigens for vaccines. nih.govmdpi.comresearchgate.net Studies have demonstrated the efficacy of Tuft-liposomes in delivering antimicrobial agents against infections such as tuberculosis, leishmaniasis, malaria, candidiasis, and cryptococcosis. nih.govresearchgate.net Furthermore, tuftsin-bearing liposomes encapsulating antigens have shown increased immunogenicity by enhancing T cell proliferation and antibody secretion. nih.govmdpi.com Palmitoylation of tuftsin at the C-terminus can further increase its specific targeting activity by facilitating its incorporation into the liposomal lipid bilayer. nih.govresearchgate.netdovepress.comnih.gov

Nanoparticle-Based Delivery Systems

Beyond liposomes, tuftsin has been utilized to functionalize various nanoparticle systems for targeted delivery to macrophages. Tuftsin-modified alginate nanoparticles have been developed as a macrophage-targeted DNA delivery system, showing efficient encapsulation of plasmid DNA and enhanced transgene expression in macrophages. acs.orgnih.gov These nanoparticles have been investigated for potential anti-inflammatory therapy, demonstrating the ability to deliver IL-10 plasmid DNA and reduce TNF-α levels in stimulated cells. acs.orgnih.gov Tuftsin-decorated nanoparticles have also been explored for targeting tuberculosis, showing increased macrophage internalization. taylorandfrancis.com Additionally, tuftsin-conjugated dendrimers have been used for targeted delivery of efavirenz (B1671121) to HIV-infected macrophages, resulting in significantly higher uptake compared to uninfected cells. mdpi.commdpi.com

Fusion Proteins and Antibody Conjugates

Tuftsin has been incorporated into fusion proteins and antibody conjugates to direct these constructs to cells expressing tuftsin receptors and potentially enhance immune responses. Recombinant fusion proteins combining tuftsin with other functional domains have been created. For example, a fusion protein composed of an anti-idiotypic single chain mimicking a cancer antigen (CA125) linked with tuftsin was constructed and showed enhanced immunogenicity, triggering humoral and cellular immune responses against ovarian cancer in mice. spandidos-publications.com This fusion protein demonstrated the ability to activate macrophages and stimulate a T-cell response. spandidos-publications.com Tuftsin-based fusion proteins utilizing a protein scaffold have also been developed and shown to enhance the phagocytotic activity of macrophages and exhibit antitumor efficacy in xenograft models, potentially involving the modulation of cytokine levels and CD47 expression. nih.govmostwiedzy.plnih.gov Conjugation of tuftsin to carrier proteins like keyhole limpet hemocyanin (KLH) and bovine serum albumin (BSA) has been shown to create potent immunogens, augmenting antigen presentation and antibody production. nih.govresearchgate.net While generating antibodies specifically against tuftsin itself can be challenging, conjugation strategies have been successful in eliciting such responses. nih.gov

Investigation of Tuftsin's Role in Specific Biological Contexts

Tuftsin, a tetrapeptide derived from the cleavage of the heavy chain of immunoglobulin G (IgG), is known for its significant influence on the immune system, particularly on phagocytic cells like macrophages and neutrophils. frontiersin.orgnih.govresearchgate.net Its biological activities are broad and include the potentiation of various cellular functions crucial for host defense. frontiersin.orgnih.gov

Contribution to Host Defense Mechanisms

Tuftsin plays a vital role in bolstering host defense mechanisms, primarily through its effects on phagocytic cells. It enhances key functions such as phagocytosis, motility, chemotaxis, and the formation of reactive oxygen compounds, which are essential for eliminating pathogens. frontiersin.orgnih.govresearchgate.netasm.orgmostwiedzy.pl

Research has demonstrated that tuftsin stimulates the phagocytic activity of polymorphonuclear granulocytes and macrophages. nih.govasm.orgdrugfuture.com This stimulation is a cornerstone of the innate immune response, enabling these cells to engulf and destroy invading microorganisms and cellular debris. researchgate.netebsco.com Furthermore, tuftsin has been shown to augment the formation of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), reactive oxygen species that contribute to the killing of internalized bacteria within phagocytes. wikipedia.org

Beyond direct effects on phagocytes, tuftsin also influences the broader immune response. It can enhance humoral antibody formation and augment spleen cell cytotoxicity, contributing to both innate and adaptive immunity. asm.orgwikipedia.org Studies have also indicated that tuftsin possesses direct antibacterial properties against various bacterial strains. asm.org

The physiological significance of tuftsin in host defense is underscored by observations in individuals with tuftsin deficiency, often associated with splenic dysfunction. Such deficiencies have been linked to an increased incidence of severe infections, highlighting the peptide's importance in maintaining immune competence. drugfuture.comnih.gov

Modulatory Effects on Gut Microbiota

Research into the direct modulatory effects of Tuftsin on gut microbiota composition is an emerging area. While standard Tuftsin's primary known actions are on immune cells, particularly phagocytes, studies involving Tuftsin derivatives have explored links to the gut microbiome.

One study investigating a chimeric compound, tuftsin-phosphorylcholine (TPC), in a mouse model of collagen-induced arthritis (CIA) explored its interrelationship with the gut microbiota. nih.govnih.gov The study found that preventive therapy with TPC maintained a steady gut microbial environment in arthritic mice, similar to that of healthy controls. nih.govnih.gov The microbial composition in CIA mice with severe disease differed significantly from healthy controls, and TPC treatment appeared to restore a healthier microbial profile. nih.govnih.gov

This suggests that while Tuftsin itself is primarily known for its direct immune cell activation, derivatives like TPC may indirectly influence the gut microbiota composition in the context of immune-mediated conditions. The proposed mechanism involves TPC initially affecting the immune system, mitigating autoimmunity, which subsequently allows the gut microbiota to return to a normal, healthy state. nih.gov This highlights a potential interplay between Tuftsin-based immunomodulation and the gut-lung/gut-joint axes, where changes in gut microbiota can influence systemic immunity and vice versa. ijrmnm.comfrontiersin.org

Data from the study on tuftsin-phosphorylcholine and gut microbiota in CIA mice showed distinct clustering of microbial compositions based on treatment:

| Group | Description | Microbial Profile Similarity to Healthy Controls |

| Healthy-PBS | Healthy mice treated with Phosphate-Buffered Saline | High |

| Healthy-TPC | Healthy mice treated with Tuftsin-PC | High |

| CIA-PBS | Arthritic mice treated with Phosphate-Buffered Saline | Low (significantly different) |

| CIA-TPC | Arthritic mice treated with Tuftsin-PC | High |

Data based on findings from Tuftsin-Phosphorylcholine study nih.govnih.gov.

This table illustrates the correlation between TPC treatment and the maintenance of gut microbial communities resembling those of healthy individuals in the context of an autoimmune disease model. nih.govnih.gov

Interaction with Acute-Phase Reactants

Tuftsin has been reported to interact with acute-phase reactants, particularly C-reactive protein (CRP). mostwiedzy.pl Acute-phase reactants are a group of proteins whose concentrations in the blood plasma change in response to inflammation. patientpop.comnih.govwikipedia.org CRP is a major positive acute-phase protein that increases significantly during inflammatory states. patientpop.comnih.govceemjournal.org

Studies suggest that tuftsin can be involved in immunological processes during the acute-phase reaction through its interaction with CRP. mostwiedzy.pl Furthermore, research on synthetic peptides derived from CRP has indicated the presence of tuftsin-related sequences within the CRP molecule itself. capes.gov.brnih.gov These tuftsin homologues within CRP may play a role in modulating platelet function, suggesting a complex interplay between tuftsin, CRP, and the inflammatory response. nih.gov

Future Directions and Emerging Research Avenues in Tuftsin Biology

Elucidation of Undefined Mechanisms of Action